molecular formula C16H16N8 B6442604 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2548987-84-2

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6442604
CAS No.: 2548987-84-2
M. Wt: 320.35 g/mol
InChI Key: FROJMQOLFZCQBL-UHFFFAOYSA-N
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Description

3-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperazine ring at position 2. The piperazine moiety is further substituted with a 9-methylpurine group. Its synthesis likely involves nucleophilic substitution or coupling reactions between pyridine and piperazine intermediates, followed by functionalization of the purine moiety.

Properties

IUPAC Name

3-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-9-18-3-2-12(13)8-17/h2-3,9-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROJMQOLFZCQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Attachment of the purine derivative: The purine moiety can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: Various substitution reactions can be performed, particularly on the pyridine and purine rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and inferred biological activities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
3-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile (Target) Pyridine + piperazine + purine 4-Carbonitrile, 9-methylpurine ~335.3 (calculated) Hypothesized kinase/receptor modulation N/A
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazol + piperazine + urea Fluorophenyl, hydrazinyl-oxoethyl, urea 484.2 (ESI-MS) High yield (85.1%); potential antimicrobial activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine + acetic acid Fmoc-protected piperazine, carboxylic acid ~410.4 (CAS 180576-05-0) Peptide synthesis reagent; solubility in polar solvents
3-(4-(Dibenzo[b,f][1,4]oxazepin-11-yl)piperazin-1-yl)propanoic acid derivatives Piperazine + dibenzooxazepine Propanoic acid, dibenzooxazepine ~450–500 (estimated) H1/5-HT2A receptor modulation; sleep disorder therapy
3-[4-(4-Methylpiperazin-1-yl)phenyl]-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile (3DX) Pyrrolodipyridine + piperazine 6-Carbonitrile, 4-methylpiperazine 368.4 (C22H20N6) Anticancer/kinase inhibition (structural analogy)

Key Observations:

Structural Diversity :

  • The target compound uniquely combines a purine and pyridine-carbonitrile system, whereas analogs like 11a (from ) feature thiazol-urea pharmacophores, and 3DX () incorporates a fused pyrrolodipyridine scaffold .
  • The dibenzooxazepine derivatives () highlight piperazine’s versatility in linking to polycyclic systems for receptor targeting .

Functional Group Impact: The 4-carbonitrile group in the target compound may enhance electronegativity and hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., ) or urea-linked compounds () .

Synthetic Yields :

  • Urea-thiazol derivatives () exhibit high yields (83–88%), suggesting robust synthetic routes for piperazine-thiazol conjugates. The target compound’s synthesis may benefit from similar methodologies .

Biological Activity

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a synthetic compound that exhibits a complex structure combining elements from purine, piperazine, and pyridine. This unique arrangement is believed to confer distinct biological activities, making it a subject of interest in pharmacological research.

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C15H17N7
Molecular Weight 283.34 g/mol
CAS Number 2549018-42-8
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The mechanism involves:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific adenosine receptors, which are crucial in modulating neurotransmission and inflammation.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in cellular signaling pathways, contributing to its antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also demonstrates antibacterial and antifungal activities. In vitro studies have reported its effectiveness against several pathogenic strains, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of piperazine derivatives, finding that modifications to the purine structure enhanced cytotoxicity against breast cancer cells. The results suggested that the piperazine ring plays a critical role in enhancing biological activity .
  • Antimicrobial Testing : Another research effort focused on synthesizing derivatives of piperazine for antimicrobial testing. The findings indicated that specific substitutions on the piperazine ring improved activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in enhancing efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameAntitumor ActivityAntimicrobial ActivityNotes
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxalineModerateHighEffective against multiple pathogens
6-(Piperazin-1-yl)-9H-purin-2-amineHighModerateStrong antitumor effects observed
2-(4-methylpiperazin-1-yl)thiazolo[5,4-d]pyrimidineLowHighPrimarily antibacterial properties

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